2-(6-Chloro-3-indolyl)-2-oxoacetic Acid
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Overview
Description
2-(6-Chloro-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound is characterized by the presence of a chloro-substituted indole ring and an oxoacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole as the starting material.
Oxidation: The indole ring is oxidized to introduce the oxo group at the 2-position.
The reaction conditions often involve the use of strong oxidizing agents and acylating reagents under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(6-Chloro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-indolyl-β-D-galactopyranoside: Used as a chromogenic substrate for enzyme assays.
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside: Another chromogenic substrate with similar applications.
Uniqueness
2-(6-Chloro-3-indolyl)-2-oxoacetic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-substituted indole ring and an oxoacetic acid moiety makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDVSJNJRPDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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